Chemical properties of (R)-Fmoc-β2-homophenylalanine for peptide design
Chemical properties of (R)-Fmoc-β2-homophenylalanine for peptide design
This guide details the chemical properties, synthesis challenges, and application protocols for (R)-Fmoc-β²-homophenylalanine in advanced peptide design.
Executive Summary
(R)-Fmoc-β²-homophenylalanine is a non-proteinogenic amino acid used to engineer proteolytic stability and novel secondary structures (foldamers) into bioactive peptides. Unlike its more common isomer, β³-homophenylalanine, the β²-variant carries its side chain on the
Chemical Identity & Structural Significance[1][2][3][4]
To effectively utilize this building block, one must distinguish it from its isomers. The term "homo" in β-peptide nomenclature indicates the insertion of a methylene group into the backbone, not the side chain.
Structural Comparison[5]
| Amino Acid Type | IUPAC Name | Side Chain Position | Steric Hindrance (Coupling) |
| (S)-2-amino-3-phenylpropanoic acid | Low | ||
| (S)-Fmoc-β³-homoPhe | (S)-3-(Fmoc-amino)-4-phenylbutanoic acid | Low | |
| (R)-Fmoc-β²-homoPhe | (R)-3-amino-2-benzylpropanoic acid | High |
- -residues: The side chain is adjacent to the amine. The nucleophilic amine is hindered, but the activated carboxyl is accessible.
- -residues: The side chain is adjacent to the carboxyl. The activated carboxyl is sterically shielded, making acylation of the resin-bound amine difficult.
Chirality & Configuration
The (R)-configuration at the
Impact on Peptide Secondary Structure[1][2][5][6]
Incorporating (R)-Fmoc-β²-homophenylalanine fundamentally alters the folding landscape of the peptide.
Foldamer Propensity
While β³-peptides strongly favor the 14-helix (stabilized by H-bonds between residue
-
Homooligomers: Pure β²-peptides can form 12-helices (H-bonds between
and ), though they are generally less stable than β³-14-helices. -
Heterooligomers (α/β or β²/β³): The most potent application is in 1:1 alternating sequences . An alternating sequence of (R)-β² and (S)-β³ residues promotes the robust 10/12-helix , which displays side chains in a specific array useful for mimicking α-helical protein binding domains.
Proteolytic Stability
The extra methylene group in the backbone prevents the "scissile bond" alignment required by serine proteases (e.g., chymotrypsin, trypsin). Peptides containing β²-homophenylalanine show half-lives extended by orders of magnitude in human plasma compared to their α-peptide counterparts.
Figure 1: Structural consequences of β-amino acid substitution. β² residues are critical for accessing 12- and 10/12-helical manifolds.
Synthesis & Handling (The "Application" Layer)
Synthesis of the Building Block
Unlike β³-amino acids, which are easily made via Arndt-Eistert homologation of α-amino acids, (R)-Fmoc-β²-homophenylalanine is typically synthesized via:
-
Chiral Auxiliary Alkylation: Alkylation of an Evans oxazolidinone-derivatized β-alanine.
-
Mannich Reaction: Asymmetric Mannich-type reactions using chiral catalysts. Note: Ensure the starting material is enantiopure; separation of β² enantiomers is notoriously difficult.
Solubility
The Fmoc-protected derivative is hydrophobic.
-
Solvent: Dissolves well in DMF and NMP.
-
Aggregation: Peptides rich in β-homophenylalanine are prone to on-resin aggregation. Use ChemMatrix or PEG-PS resins to improve solvation.
Experimental Protocols: SPPS Coupling
The coupling of (R)-Fmoc-β²-homophenylalanine is the critical bottleneck . The side chain at the
Recommended Coupling Protocol
Reagents of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (Rink Amide or Wang) in DCM for 20 min, then DMF for 20 min.
-
Activation (Pre-activation is risky due to epimerization, but necessary for kinetics):
-
Dissolve (R)-Fmoc-β²-homoPhe (3.0 eq) in DMF.
-
Add HATU (2.9 eq).
-
Add HOAt (3.0 eq) optional but recommended for β².
-
Add DIPEA (6.0 eq) immediately before adding to resin.
-
-
Coupling Reaction:
-
Add mixture to resin.[1]
-
Time: 2 to 4 hours (Standard α-AA takes 45 min).
-
Temperature: Room temperature is safer to avoid racemization. If using microwave, limit to 50°C, max 10 min.
-
-
Monitoring:
-
Perform Kaiser Test . If blue (positive), re-couple.
-
Double Coupling: Often required. Repeat step 2-3 with fresh reagents.
-
-
Capping: Acetylate unreacted amines with Ac₂O/DIPEA to prevent deletion sequences.
Troubleshooting "Difficult Sequences"
If the β² residue fails to couple after double coupling:
-
Switch Solvent: Use NMP or a mixture of DMSO/NMP (1:4) to disrupt aggregation.
-
Magic Mixture: Use DCM/DMF/NMP (1:1:1) to improve resin swelling and solubility.[1]
Figure 2: Optimized SPPS workflow for sterically hindered β²-amino acids.
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
-
Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link
-
Vasudev, P. G., et al. (2011). "Crystal structures of beta-peptide foldamers." Accounts of Chemical Research. Link
-
Bachem. (2023). "Peptide Coupling Reagents Guide." Bachem Technical Notes. Link
